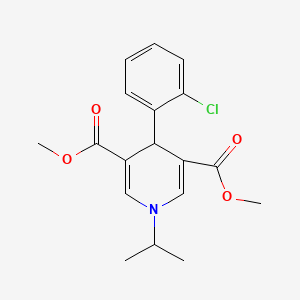![molecular formula C17H30N4O B5636139 2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5636139.png)
2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of organic compounds known for their complex molecular architecture, including spiro and diazaspiro structures. These structures are notable for their presence in various biological activities and their potential in pharmaceutical development.
Synthesis Analysis
The synthesis of spiro and diazaspiro compounds often involves multistep chemical processes, including key steps such as dianion alkylation, intramolecular conjugate addition, and 1,3-dipolar cycloaddition reactions. These methods provide access to various stereoisomers, showcasing the compound's synthetic versatility and the possibility of obtaining specific stereoisomers with desired biological activities (Mori & Ikunaka, 1984); (Toshima et al., 1998).
Molecular Structure Analysis
The molecular structure of diazaspiro compounds has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal intricate details about the molecular geometry, hydrogen bonding patterns, and crystal packing, providing insights into the compound's molecular stability and reactivity (Staško et al., 2002).
Chemical Reactions and Properties
Spiro compounds, including those with diazaspiro structures, participate in a range of chemical reactions, showcasing their chemical versatility. These reactions include cycloadditions, which are pivotal for constructing complex molecular architectures. The reactivity of these compounds underscores their potential utility in synthetic organic chemistry and pharmaceutical development (Ong & Chien, 1996).
Physical Properties Analysis
The physical properties of diazaspiro compounds, such as solubility, melting points, and crystalline structure, are critical for their application in material science and pharmaceuticals. Studies focusing on these aspects provide valuable data for predicting compound behavior in different environments and for formulation purposes (Melo et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and nucleophilicity of diazaspiro compounds, play a crucial role in their reactivity and biological activity. Understanding these properties is essential for designing compounds with targeted chemical reactivity or biological function. Investigations into the corrosion inhibition efficiency of imidazolidine derivatives, for instance, highlight the broad utility of compounds with diazaspiro frameworks in various industrial applications (Wazzan et al., 2018).
Mécanisme D'action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Orientations Futures
Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Propriétés
IUPAC Name |
2-[(2,3-dimethylimidazol-4-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O/c1-15-18-11-16(19(15)2)12-21-8-6-17(14-21)5-4-7-20(13-17)9-10-22-3/h11H,4-10,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPXKZGJMYDQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)CN2CCC3(C2)CCCN(C3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-[2-(2-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5636061.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5636075.png)
![N,1-dimethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5636081.png)
![6-{[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5636088.png)

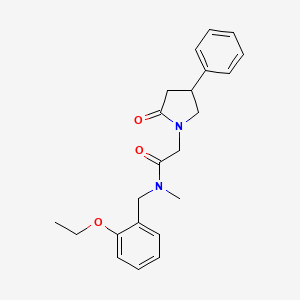
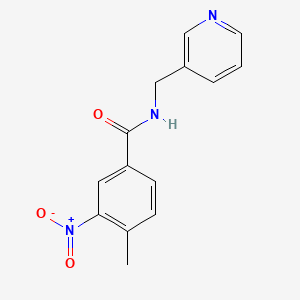
![(2-ethoxyphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid](/img/structure/B5636123.png)
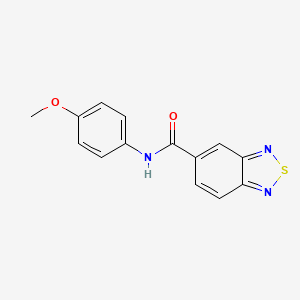
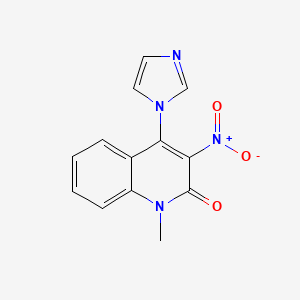

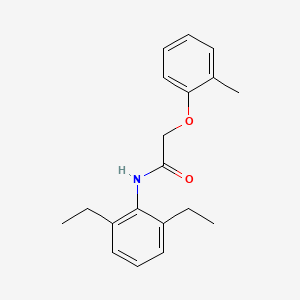
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide](/img/structure/B5636162.png)
